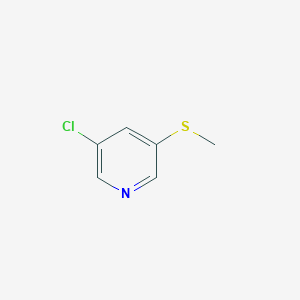

3-Chloro-5-(methylthio)pyridine

Description

3-Chloro-5-(methylthio)pyridine is a heterocyclic compound featuring a pyridine ring substituted with chlorine at position 3 and a methylthio (-SMe) group at position 3. This compound is of significant interest in medicinal and agrochemical research due to the reactivity of its substituents.

Properties

IUPAC Name |

3-chloro-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCXIMRYMHCCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methylthio)pyridine typically involves the chlorination of 5-(methylthio)pyridine. One common method includes the reaction of 5-(methylthio)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-(methylthio)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methylthio)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chlorine atom or to modify the methylthio group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Products such as 3-amino-5-(methylthio)pyridine or 3-alkoxy-5-(methylthio)pyridine.

Oxidation: Products like 3-chloro-5-(methylsulfinyl)pyridine or 3-chloro-5-(methylsulfonyl)pyridine.

Reduction: Products such as 5-(methylthio)pyridine or 3-chloro-5-(methylthio)pyridine derivatives with modified functional groups.

Scientific Research Applications

3-Chloro-5-(methylthio)pyridine has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme inhibition and as a building block for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methylthio group contribute to the compound’s reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Electronic Effects :

- The methylthio group (-SMe) donates electrons via sulfur’s lone pairs, activating the ring for electrophilic substitution.

- In contrast, -CF₃ (trifluoromethyl) is strongly electron-withdrawing, deactivating the ring and stabilizing intermediates in agrochemicals like fluopyram .

- Fluorine at position 2 (as in 2-Fluoro-5-(methylthio)pyridine) reduces substitution reactivity compared to chlorine due to weaker leaving-group ability .

2.3 Spectroscopic and Physical Properties

- NMR Shifts :

- Stability :

2.5 Environmental and Regulatory Considerations

- Trifluoromethyl Analogs: EFSA reports note that metabolites like M40 degrade to non-persistent byproducts, minimizing environmental impact .

- Methylthio Derivatives: Limited data exist on their environmental fate, though sulfur oxidation products (e.g., sulfones) may require monitoring .

Biological Activity

3-Chloro-5-(methylthio)pyridine is a pyridine derivative with notable biological activity, particularly in the fields of medicinal chemistry and agriculture. This compound exhibits a variety of biological effects, including antimicrobial and potential herbicidal properties. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

3-Chloro-5-(methylthio)pyridine features a chlorine atom at the 3-position and a methylthio group at the 5-position of the pyridine ring. This unique substitution pattern influences its chemical reactivity and biological activity.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloro-5-(methylthio)pyridine | Chlorine at the 3-position and methylthio at the 5-position | Unique combination enhances reactivity and bioactivity |

The mechanism by which 3-Chloro-5-(methylthio)pyridine exerts its biological effects is primarily through interaction with specific molecular targets. The presence of halogen atoms and the methylthio group can significantly influence binding affinity to enzymes or receptors, modulating their activity. For instance, studies suggest that compounds within this class can inhibit bacterial enzymes critical for cell viability without inducing rapid cytotoxic responses in human cells .

Antimicrobial Activity

Research indicates that 3-Chloro-5-(methylthio)pyridine exhibits significant antimicrobial properties. It has been evaluated against various Gram-positive bacteria, demonstrating effectiveness comparable to established antibiotics like linezolid. In particular:

- Minimum Inhibitory Concentrations (MICs) : Studies show that certain derivatives exhibit MIC values in the range of 32–64 μg/mL against Staphylococcus aureus and other pathogens .

- Biofilm Inhibition : The compound has also shown promising anti-biofilm activity, which is crucial for overcoming bacterial resistance mechanisms. For example, one derivative demonstrated a minimum biofilm inhibitory concentration (MBIC) of 0.5 μg/mL against Streptococcus pneumoniae .

Herbicidal Activity

In agricultural applications, derivatives of 3-Chloro-5-(methylthio)pyridine are being explored for their potential as herbicides or fungicides. The specific structural features contribute to their efficacy in disrupting plant growth or fungal metabolism .

Case Studies

- Antibacterial Evaluation : A study synthesized various pyridine derivatives, including 3-Chloro-5-(methylthio)pyridine, and evaluated their antibacterial activities against multiple strains. The results indicated that specific modifications to the pyridine structure could enhance antibacterial potency .

- Structure-Activity Relationship (SAR) : Research focused on modifying different regions of the pyridine ring to establish SAR patterns. It was found that maintaining certain functional groups was essential for retaining antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.